molecular formula C10H13N B3268527 2-(But-3-en-2-yl)aniline CAS No. 4828-94-8

2-(But-3-en-2-yl)aniline

Cat. No.: B3268527
CAS No.: 4828-94-8
M. Wt: 147.22 g/mol
InChI Key: BNCOLDPMKTYQBY-UHFFFAOYSA-N
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Description

2-(But-3-en-2-yl)aniline, also known as 2-(1-methylbut-2-en-1-yl)aniline, is an aromatic amine compound. It is characterized by the presence of an aniline group (a benzene ring attached to an amino group) substituted with a but-3-en-2-yl group at the ortho position. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)aniline typically involves the alkylation of aniline with an appropriate alkylating agent. One common method is the reaction of aniline with isobutene in the presence of a catalyst such as phosphoric acid or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous feeding of aniline and isobutene into the reactor, where they react in the presence of a catalyst. The product is then separated and purified using distillation or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(But-3-en-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the amino group, which can donate electrons to form new bonds. Additionally, the compound’s aromatic ring can participate in π-π interactions and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the but-3-en-2-yl group at the ortho position enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

2-but-3-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-8H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCOLDPMKTYQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(But-3-en-2-yl)aniline
Reactant of Route 2
2-(But-3-en-2-yl)aniline
Reactant of Route 3
2-(But-3-en-2-yl)aniline
Reactant of Route 4
2-(But-3-en-2-yl)aniline
Reactant of Route 5
2-(But-3-en-2-yl)aniline
Reactant of Route 6
2-(But-3-en-2-yl)aniline

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